molecular formula C11H9NO3 B12278806 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid

2-(6-Methyl-3-indolyl)-2-oxoacetic Acid

Cat. No.: B12278806
M. Wt: 203.19 g/mol
InChI Key: SHACSGWPJUPEEH-UHFFFAOYSA-N
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Description

2-(6-Methyl-3-indolyl)-2-oxoacetic Acid is an organic compound with the molecular formula C12H11NO3 It is a derivative of indole, a bicyclic aromatic heterocycle, and contains a methyl group at the 6th position and an oxoacetic acid moiety at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid typically involves the reaction of 6-methylindole with oxalyl chloride to form the corresponding indole-2-carbonyl chloride. This intermediate is then hydrolyzed to yield the desired oxoacetic acid derivative. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-3-indolyl)-2-oxoacetic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

2-(6-Methyl-3-indolyl)-2-oxoacetic Acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic Acid: A naturally occurring plant hormone that regulates growth and development.

    6-Methylindole: A precursor used in the synthesis of various indole derivatives.

    2-Oxoindole: A compound with similar structural features but lacking the methyl group at the 6th position.

Uniqueness

2-(6-Methyl-3-indolyl)-2-oxoacetic Acid is unique due to the presence of both the methyl group and the oxoacetic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(6-methyl-1H-indol-3-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-7-8(10(13)11(14)15)5-12-9(7)4-6/h2-5,12H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHACSGWPJUPEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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